Cytotoxic Potency in Human Cancer Cell Lines: Class-Level SAR Context
No direct, peer-reviewed quantitative biological data were located for 1'-((4-Methoxy-3-methylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one in the public domain. However, class-level SAR data demonstrate that the nature of the sulfonyl substituent dictates cytotoxicity. A closely related series showed that a sulfonyl-containing analog (Compound 16) achieved IC50 values of 0.31–5.62 μM against MCF-7, A2780, and HT-29 cell lines [1]. In contrast, a trimethoxyphenyl derivative (Compound 15) in the same series was significantly less potent (IC50 18.77–47.05 μM) [1]. This establishes that the sulfonyl aryl substitution pattern, such as the 4-methoxy-3-methylphenyl group present in the target compound, is a key structural feature for potency.
| Evidence Dimension | In vitro cytotoxicity (MTT assay) across 3 human cancer cell lines |
|---|---|
| Target Compound Data | No specific data available for 1'-((4-Methoxy-3-methylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one |
| Comparator Or Baseline | Class analogs: Compound 16 (sulfonyl spacer) IC50 0.31–5.62 μM; Compound 15 (trimethoxyphenyl) IC50 18.77–47.05 μM |
| Quantified Difference | Up to ~60-fold difference in potency between class analogs with different aryl sulfonyl groups |
| Conditions | MCF-7 (breast), A2780 (ovarian), HT-29 (colorectal) human cancer cell lines; MTT assay [1] |
Why This Matters
The extreme sensitivity of potency to the sulfonyl aryl group warns that generic procurement of any class analog without the specific 4-methoxy-3-methylphenyl substitution risks selecting a compound with substantially inferior or unpredictable activity.
- [1] Abdelatef, S. A., El-Saadi, M. T., Amin, N. H., Abdelazeem, A. H., & Abdellatif, K. R. A. (2018). Synthesis and anticancer screening of novel spiro[chroman-2,4′-piperidin]-4-one derivatives with apoptosis-inducing activity. Journal of Applied Pharmaceutical Science, 8(1), 009–016. View Source
